2-Fluoro-4-(trifluoromethyl)phenylhydrazine
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Overview
Description
2-Fluoro-4-(trifluoromethyl)phenylhydrazine is an organic compound with the molecular formula C7H6F4N2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position
Mechanism of Action
Target of Action
Phenylhydrazine derivatives have been known to interact with various biological targets, influencing different biochemical pathways .
Mode of Action
2-Fluoro-4-(trifluoromethyl)phenylhydrazine is a phenylhydrazine-based reductant . It contains fluorine atoms and participates in one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .
Biochemical Pathways
It’s known that phenylhydrazine derivatives can influence various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it’s important to avoid dust formation and contact with skin and eyes when handling this compound . Personal protective equipment should be used, and adequate ventilation should be ensured .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(trifluoromethyl)phenylhydrazine plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phenylhydrazine-based reductants, where this compound acts as a reductant containing fluorine atoms. This interaction is crucial in the one-step reduction and functionalization of graphene oxide . Additionally, the compound’s fluorine atoms contribute to its reactivity and stability, making it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to participate in the reduction and functionalization of graphene oxide, which can impact cellular processes such as oxidative stress response and metabolic activity . The presence of fluorine atoms in the compound enhances its ability to modulate cellular functions, making it a potent agent in biochemical studies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms play a crucial role in these interactions, enhancing its binding affinity and specificity. For example, this compound has been shown to participate in the synthesis of 2-iodo-9-trifluoromethyl-paullone, a compound with significant biological activity . This interaction highlights the compound’s ability to modulate enzyme activity and influence biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under specific storage conditions, such as temperatures between 2-8°C . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, but its degradation products and potential long-term impacts on cellular processes need to be thoroughly examined.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and influence metabolic pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as respiratory system irritation . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fluorine atoms contribute to its reactivity, allowing it to participate in reduction and functionalization reactions. For instance, it has been used in the synthesis of 2-iodo-9-trifluoromethyl-paullone, highlighting its role in modulating metabolic pathways
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, its interaction with phenylhydrazine-based reductants suggests its localization in regions involved in oxidative stress response and metabolic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to the corresponding hydrazine derivative through this process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)phenylhydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the functionalization of graphene oxide, enhancing its properties for use in electronic devices.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Agrochemicals: The compound is used in the development of new agrochemical products.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluorophenylhydrazine
- 4-Chlorophenylhydrazine
- 4-Bromophenylhydrazine
Uniqueness
2-Fluoro-4-(trifluoromethyl)phenylhydrazine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties to the compound, making it valuable in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRTHHRMRUDKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379229 |
Source
|
Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-86-5 |
Source
|
Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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